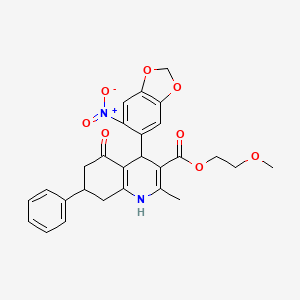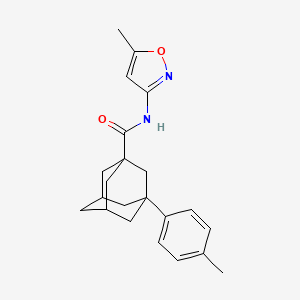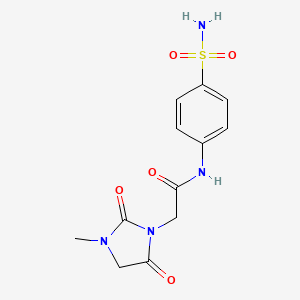![molecular formula C26H27ClN4OS B12491988 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide](/img/structure/B12491988.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a phenylcarbamothioyl group, and a chloromethylbenzamide structure, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide typically involves multiple steps:
Formation of Benzylpiperazine: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Introduction of the Phenylcarbamothioyl Group: The benzylpiperazine is then reacted with 4-isothiocyanatobenzene to introduce the phenylcarbamothioyl group.
Formation of the Final Compound: The intermediate product is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The phenylcarbamothioyl group may also interact with various enzymes, affecting their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[4-(4-fluorophenyl)piperazin-1-yl]phenyl}carbamothioyl}-3-chloro-4-methylbenzamide
- N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide is unique due to the presence of the benzyl group, which can significantly alter its pharmacological profile compared to similar compounds. This uniqueness can lead to different binding affinities and activities at various molecular targets, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C26H27ClN4OS |
|---|---|
Peso molecular |
479.0 g/mol |
Nombre IUPAC |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide |
InChI |
InChI=1S/C26H27ClN4OS/c1-19-7-8-21(17-24(19)27)25(32)29-26(33)28-22-9-11-23(12-10-22)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H2,28,29,32,33) |
Clave InChI |
XNEYGXCCFKEBBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-propylacetamide](/img/structure/B12491927.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491928.png)
![N-benzyl-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12491931.png)
![N-[(3-methyl-2-thienyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12491953.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491961.png)
![7,8,9,10-Tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12491963.png)
![N-(4-bromophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12491970.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491979.png)



![4-[3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]benzoic acid](/img/structure/B12492005.png)
